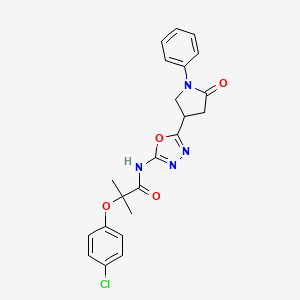![molecular formula C20H20F3N3OS B2632633 N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 905772-73-8](/img/structure/B2632633.png)
N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each adding a different functional group to the molecule. The exact synthesis process would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of many different functional groups. The benzyl, tert-butyl, cyano, trifluoromethyl, pyridin, sulfanyl, and acetamide groups would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the cyano group might make the compound reactive towards nucleophiles, while the trifluoromethyl group could potentially make the compound more resistant to reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the various functional groups present in the molecule. For example, the presence of the polar cyano, trifluoromethyl, and acetamide groups might increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Structural Insights
Several studies have focused on the crystal structures of related compounds, revealing intricate details about their conformation, hydrogen bonding, and molecular interactions. For instance, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlighted their folded conformation around the methylene C atom of the thioacetamide bridge, indicating intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation (S. Subasri et al., 2016). This structural information is crucial for understanding the compound's reactivity and potential interactions in biological systems.
Synthetic Applications
The synthesis of complex molecules incorporating the cyanoacetamide moiety, like the one mentioned, has been a topic of interest due to their potential applications in developing therapeutic agents. For example, the synthesis and selective deprotection of penta-N-protected polyamine containing various protecting groups, including tert-butoxycarbonyl and benzyl, have been described, showcasing the versatility of such compounds in synthetic chemistry (C. Goulaouic‐Dubois et al., 1995).
Biological Activity
Research on derivatives of cyanoacetamide and sulfanyl acetamide has shown promising results in fields such as anticancer and antimicrobial activities. For instance, derivatives prepared by the reaction of cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides were tested for anticancer activity, showing potent and selective cytotoxic effects against leukemia cell lines (V. Horishny et al., 2021). Additionally, novel isoxazole-based heterocycles incorporating sulfamoyl moiety synthesized from 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide showed promising in vitro antibacterial and antifungal activities (E. Darwish et al., 2014).
Eigenschaften
IUPAC Name |
N-benzyl-2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-19(2,3)16-9-15(20(21,22)23)14(10-24)18(26-16)28-12-17(27)25-11-13-7-5-4-6-8-13/h4-9H,11-12H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWIZPTFXNJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Iodo-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2632557.png)

![tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate](/img/structure/B2632559.png)

![2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2632562.png)

![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2632568.png)

![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2632570.png)

![(E)-N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2632572.png)
![1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2632573.png)